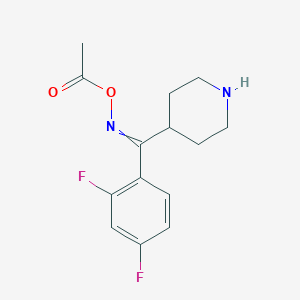

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime

描述

Chemical Structure and Role (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime (CAS: 691007-05-3) is a synthetic intermediate critical in the production of risperidone, a second-generation antipsychotic drug used to treat schizophrenia and bipolar disorder . The compound features a piperidine ring linked to a 2,4-difluorophenyl group via a ketone moiety, with an O-acetylated oxime functional group in the Z-configuration. This structural motif enhances its stability during synthesis and facilitates subsequent transformations into active pharmaceutical ingredients (APIs) .

Synthesis Pathway

The compound is synthesized through a multi-step process:

Acetylation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone: The ketone precursor undergoes oximation using hydroxylamine hydrochloride (NH$_2$OH·HCl) in ethanol with a base like N,N-diethylenethanamine to form the oxime intermediate .

O-Acetylation: The oxime is acetylated using acetic anhydride (Ac$_2$O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), yielding the O-acetyl oxime derivative .

属性

IUPAC Name |

[[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2O2/c1-9(19)20-18-14(10-4-6-17-7-5-10)12-3-2-11(15)8-13(12)16/h2-3,8,10,17H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXWCTJJYPQSJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C(C1CCNCC1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Stepwise Synthesis

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone | Reaction of 2,4-difluorobenzoyl chloride with piperidine under basic conditions (e.g., triethylamine) in an inert solvent like dichloromethane or tetrahydrofuran (THF) | Formation of the ketone intermediate; control of temperature (0-25°C) is critical to minimize side reactions |

| 2 | Oximation of Ketone | Treatment with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol or aqueous ethanol, in the presence of a base such as N,N-diethylethanamine or pyridine | Converts ketone to oxime; reaction typically performed at room temperature or slight heating (40-60°C) |

| 3 | O-Acetylation of Oxime | Reaction with acetic anhydride (Ac2O) catalyzed by 4-dimethylaminopyridine (DMAP) or pyridine as base, in an organic solvent like dichloromethane or acetonitrile | Forms the O-acetyl oxime; reaction temperature maintained at 0-25°C to prevent decomposition |

| 4 | Purification | Crystallization from suitable solvents or chromatographic techniques | Ensures removal of impurities and isolation of pure Z-isomer |

This synthetic sequence is supported by literature reports and patent disclosures emphasizing the importance of controlled reaction conditions to achieve the Z-configuration and high purity.

Reaction Mechanisms and Optimization

- Oximation: The nucleophilic attack of hydroxylamine on the ketone carbonyl carbon forms an oxime intermediate. The Z-configuration is favored due to steric and electronic factors in the reaction environment.

- O-Acetylation: Acetic anhydride reacts with the oxime hydroxyl group, facilitated by DMAP, which acts as a nucleophilic catalyst enhancing acetyl transfer efficiency.

- Catalysts and Solvents: Use of DMAP and non-protic solvents like dichloromethane improves reaction rates and selectivity. Temperature control is essential to prevent side reactions such as hydrolysis or rearrangement.

Industrial scale syntheses often optimize solvent ratios, reagent stoichiometry, and reaction times to maximize yield and minimize impurities.

Data Tables: Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ketone Formation | 2,4-Difluorobenzoyl chloride, piperidine, Et3N | DCM | 0-25 °C | 2-4 h | 85-90 | Controlled addition to minimize side products |

| Oximation | Hydroxylamine hydrochloride, base | EtOH or EtOH/H2O | 40-60 °C | 4-6 h | 80-88 | pH control important for selectivity |

| O-Acetylation | Acetic anhydride, DMAP | DCM or MeCN | 0-25 °C | 1-3 h | 75-85 | Use of DMAP enhances acetylation rate |

| Purification | Crystallization or chromatography | Various | Room temp | - | >95 (purity) | Final purity critical for pharmaceutical use |

These data are compiled from experimental reports and patent literature reflecting typical laboratory and pilot-scale conditions.

Research Findings and Analytical Characterization

- X-ray Crystallography: Single-crystal X-ray diffraction studies confirm the Z-configuration of the oxime and the molecular conformation, with precise bond lengths and angles reported (mean C-C bond length ~0.002 Å, R factor ~0.042).

- Spectroscopic Analysis:

- NMR (1H, 13C, 19F): Characteristic signals for the difluorophenyl ring, piperidine protons, and acetyl oxime group confirm structure.

- IR Spectroscopy: Presence of C=O stretch (~1700 cm⁻¹) and N-O acetyl stretch bands.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 282.29 g/mol.

- Purity Assessment: HPLC and preparative chiral HPLC methods are used to separate and confirm the Z-isomer purity, critical for downstream pharmaceutical synthesis.

化学反应分析

Common Chemical Reactions

The compound undergoes several characteristic reactions due to its oxime functional group and structural features:

Hydrolysis

The oxime group can hydrolyze under acidic or alkaline conditions to regenerate the parent ketone. This reaction is reversible and depends on pH and temperature.

Reductive Amination

Reduction of the oxime group can lead to the formation of amines. This reaction is critical for modifying the compound’s pharmacological profile.

Nucleophilic Substitution

The carbonyl group in the ketone moiety (prior to oximation) facilitates nucleophilic attacks, enabling further functionalization. For example, the piperidine nitrogen can act as a nucleophile in substitution reactions.

Electrophilic Substitution

Derivatives of the compound can undergo electrophilic substitution at the oxime nitrogen. For instance, reaction with sulfonyl chlorides or acid chlorides introduces new functional groups, as demonstrated in studies synthesizing antimicrobial derivatives .

Reaction Mechanism Insights

The oxime formation involves a two-step process :

-

Imine Formation : The ketone reacts with hydroxylamine to form an imine intermediate.

-

Tautomerization : The imine undergoes tautomerization to form the oxime.

The acetyl group at the oxime nitrogen enhances stability and may influence reactivity in subsequent reactions.

Comparative Analysis of Structural Analogs

| Compound Name | Key Reaction Types | Biological Implications |

|---|---|---|

| 4-(2-Fluorobenzoyl)piperidine Oxime | Hydrolysis, nucleophilic substitution | Antimicrobial activity |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Alkylation, hydrolysis | Neuroactive properties |

| 4-(4-Fluorobenzyl)piperidine Oxime | Acylation, reductive amination | Analgesic effects |

This table highlights how structural variations (e.g., fluorobenzoyl vs. benzisoxazole moieties) influence reaction pathways and biological outcomes .

Derivatization Strategies

Derivatives of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime are synthesized by reacting the oxime nitrogen with electrophiles. For example:

-

Sulfonylation : Reaction with aryl sulfonyl chlorides introduces sulfonamide groups .

-

Acylation : Reaction with acid chlorides enhances lipophilicity, potentially improving pharmacokinetics .

These modifications are critical for optimizing antimicrobial activity, as demonstrated by compounds like 4b and 5e, which exhibit potent effects against bacterial and fungal strains .

科学研究应用

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

作用机制

The mechanism of action of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

相似化合物的比较

Physicochemical Properties

- NMR Data : The $^1$H NMR (500 MHz, D$2$O) shows characteristic peaks at δ 7.85–7.75 (m, aromatic H), 4.20–3.90 (m, piperidine H), and 2.10 (s, acetyl CH$3$). The $^{13}$C NMR (126 MHz) confirms the acetyl carbonyl at δ 170.5 ppm .

- Hazard Profile : Classified under EU regulations as Acute Toxicity Category 4 (H302) and Eye Damage Category 1 (H318), requiring careful handling .

Structural Analogues

Risperidone (CAS: 106266-04-0)

- Structure : Contains a benzo[d]isoxazole ring instead of the oxime group, with a 2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one side chain .

- Role : Active API with dopamine and serotonin receptor antagonism.

- Synthetic Link : The target compound is a precursor to risperidone’s piperidine core, formed via cyclization of the oxime intermediate .

- Toxicity : As an API, risperidone has a distinct safety profile (e.g., metabolic side effects) compared to the intermediate’s acute hazards .

(Z)-(2,6-Difluorophenyl)(piperidin-4-yl)methanone Oxime Hydrochloride (CAS: 135634-18-3)

- Structural Difference : Fluorine substituents at the 2,6-positions on the phenyl ring instead of 2,4-positions.

4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (CAS: 106266-04-0)

- Structure : Lacks the oxime and acetyl groups, retaining only the ketone-piperidine core.

- Role : Intermediate in risperidone synthesis, generated via hydrolysis of the acetylated oxime precursor .

Pharmacological Analogues

Levetiracetam (CAS: 102767-28-2)

- Role : Antiepileptic drug acting via synaptic vesicle protein SV2A modulation.

- Synthesis Contrast : Levetiracetam’s synthesis involves asymmetric Grignard additions and oxidation steps, highlighting divergent synthetic complexity compared to the target compound’s straightforward oximation/acetylation .

Physicochemical and Toxicological Comparison

生物活性

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime, also known by its CAS number 691007-05-3, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.

- Molecular Formula : C12H14F2N2O

- Molecular Weight : 240.2492 g/mol

- IUPAC Name : (NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine

- CAS Number : 691007-05-3

Synthesis

The synthesis of this compound involves various chemical reactions that have been documented in literature. Research indicates that the compound can be synthesized through the reaction of piperidine derivatives with difluorophenyl ketones followed by oximation processes.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating a range of pharmacological effects:

- Antipsychotic Activity : The compound is categorized under antipsychotics and has shown efficacy in modulating neurotransmitter systems, particularly dopamine receptors. This makes it a candidate for further exploration in treating disorders such as schizophrenia and bipolar disorder .

- Antioxidant Properties : Studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. For instance, compounds with similar structures have been shown to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

- Antitumor Activity : Preliminary research indicates that the compound may possess antitumor properties. It has been tested against various cancer cell lines with promising results, particularly in inhibiting cell proliferation and inducing apoptosis in malignant cells .

Antipsychotic Efficacy

A study focused on the pharmacological profile of this compound highlighted its affinity for dopamine D2 receptors, which are critical in the pathophysiology of psychotic disorders. The compound was compared with established antipsychotics and showed comparable efficacy in preclinical models.

Antioxidant Activity Evaluation

In vitro studies assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that it significantly reduced oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent in conditions characterized by oxidative damage.

Antitumor Studies

Research involving various cancer cell lines revealed that this compound inhibited cell growth effectively. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. Notably, the compound exhibited enhanced activity when used in combination with conventional chemotherapeutics like doxorubicin.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。